
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester is a chemical compound with a complex structure It is an ester derivative of ethanethioic acid, featuring a nitroethoxy group and a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester typically involves the esterification of ethanethioic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the nucleophile, products can include various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release ethanethioic acid, which may further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethioic acid, S-(1-methylpropyl) ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-(2-methylbutyl) ester
Uniqueness
Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester is unique due to the presence of the nitroethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.
Eigenschaften
CAS-Nummer |
54266-64-7 |
|---|---|
Molekularformel |
C9H17NO4S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
O-[1-[(2S)-1-nitropropan-2-yl]oxybutyl] ethanethioate |
InChI |
InChI=1S/C9H17NO4S/c1-4-5-9(14-8(3)15)13-7(2)6-10(11)12/h7,9H,4-6H2,1-3H3/t7-,9?/m0/s1 |
InChI-Schlüssel |
HHHFPFXSQMEOSE-JAVCKPHESA-N |
Isomerische SMILES |
CCCC(O[C@@H](C)C[N+](=O)[O-])OC(=S)C |
Kanonische SMILES |
CCCC(OC(C)C[N+](=O)[O-])OC(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


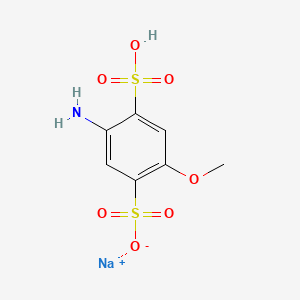

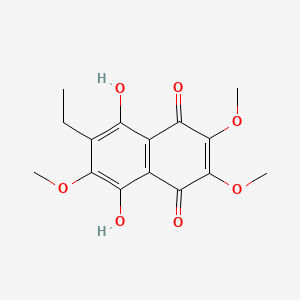


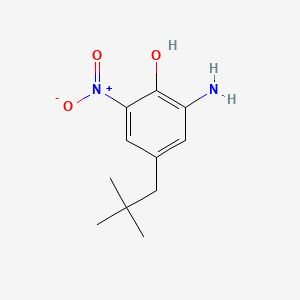
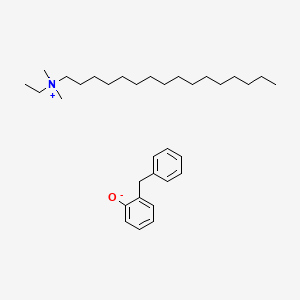
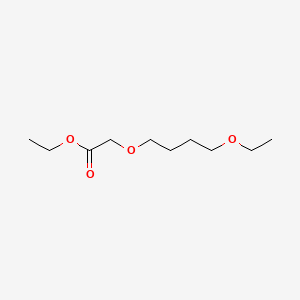
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
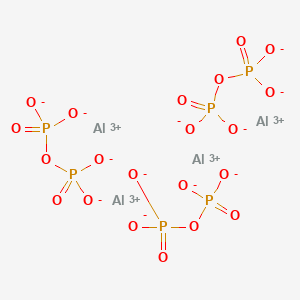

![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)


